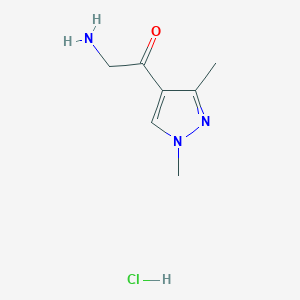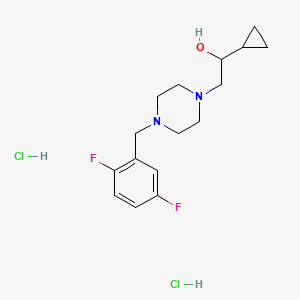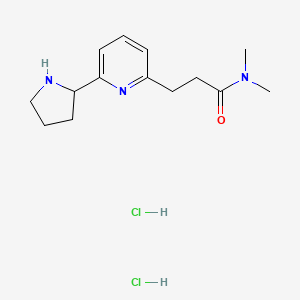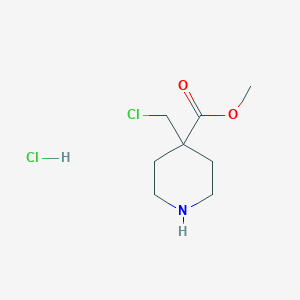
2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride typically involves the reaction of 1,3-dimethylpyrazole with an appropriate amino ketone precursor under controlled conditions. One common method involves the use of a condensation reaction between 1,3-dimethylpyrazole and an amino ketone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product with high purity .
化学反应分析
Types of Reactions
2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives .
科学研究应用
2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
- 2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride
- 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives
- Pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors
Uniqueness
2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a pyrazole ring allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-amino-1-(1,3-dimethylpyrazol-4-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-6(7(11)3-8)4-10(2)9-5;/h4H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOKJLDDDDICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2836034.png)

![5-[(2,4-dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2836038.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2836040.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)
![6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2836045.png)

![8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2836049.png)
![ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2836050.png)

![3-[3-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2836052.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2836056.png)
